molecular formula C9H13Cl2N3 B3057888 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride CAS No. 860362-70-5

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride

Cat. No. B3057888
CAS RN: 860362-70-5
M. Wt: 234.12
InChI Key: LITXWXSLPLJYED-UHFFFAOYSA-N
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Description

“2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 . It is also known by its IUPAC name "2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine dihydrochloride" .


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine” (without the dihydrochloride) is available on PubChem . The compound has a molecular weight of 161.20 g/mol and its structure includes a pyrrolo[2,3-b]pyridine ring attached to an ethanamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.67 . The compound is a solid at room temperature . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, and topological polar surface area can be found on PubChem .

Scientific Research Applications

Chemistry and Properties

This compound is related to a class of chemical structures that exhibit a fascinating variability in chemistry and properties. Studies have explored the chemistry of compounds containing structures like 2,6-bis-(benzimidazol-2-yl)-pyridine, highlighting their preparation procedures, properties, and their different protonated and/or deprotonated forms. These structures have significant biological and electrochemical activity, and their study has revealed areas of potential interest for further investigation (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Relevance

The compound belongs to a class of structures that are highly relevant in biological and pharmacological research. For instance, pyrrolidine, a five-membered ring structure similar to the pyrrolopyridine structure in the compound , is widely used in medicinal chemistry for the treatment of various diseases. Its sp3-hybridization allows efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported to possess bioactive properties with target selectivity. These compounds are part of a broader study of nitrogen heterocycles, underscoring their importance in drug discovery (Li Petri et al., 2021).

Safety and Hazards

The safety information for “2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride” indicates that it may cause skin irritation, eye irritation, and respiratory irritation . The compound is classified as hazardous under GHS07 and has precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Future research could involve the design and synthesis of new derivatives of “2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride”, taking related compounds as a lead scaffold . Additionally, the SnCl2-catalyzed multicomponent reaction used to synthesize related compounds could be explored further for its potential in synthesizing a library of diverse derivatives .

properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITXWXSLPLJYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856453
Record name 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860362-70-5
Record name 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
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2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
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2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
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2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
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2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride

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